
Hyaluronate Hexasaccharide
Descripción general
Descripción
Hyaluronate Hexasaccharide is a specific oligosaccharide derived from hyaluronic acid, a naturally occurring glycosaminoglycan found in the extracellular matrix of connective tissues. This compound consists of six repeating disaccharide units of d-glucuronic acid and N-acetyl-d-glucosamine. This compound is known for its significant biological activities, including roles in cell signaling, wound healing, and tissue regeneration .
Mecanismo De Acción
Target of Action
Hyaluronate Hexasaccharide, a fragment of Hyaluronic Acid (HA), primarily interacts with cell-surface receptors and binding molecules . The primary targets include CD44 , a membrane glycoprotein, the receptor for hyaluronate-mediated motility (RHAMM) , and the Intercellular Adhesion Molecule 1 (ICAM-1) . These targets play crucial roles in cellular functions such as cell proliferation and migration .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been found that human PH-20 hyaluronidase catalyzes both hydrolysis and transglycosylation of the HA octasaccharide .
Biochemical Pathways
The biochemical pathways affected by this compound are tightly controlled metabolic pathways for biosynthesis and degradation of hyaluronan . These pathways control the turnover rate, concentration, and molecular size of hyaluronan in tissues . The metabolism of hyaluronan has been closely associated with various physiological and pathological events, including morphogenesis, wound healing, and inflammation .
Pharmacokinetics
It is known that the function of hyaluronan, from which the hexasaccharide is derived, is influenced by its concentration and size . Therefore, it can be inferred that the ADME properties of this compound and their impact on bioavailability would also depend on similar factors.
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on its molecular size and tissue concentration . For instance, hyaluronan chains of a medium size are linked to ovulation, embryogenesis, and wound healing; oligosaccharides with 15–50 repeating disaccharide units are immunostimulatory, inflammatory, and angiogenic; and smaller HA oligomers are antiapoptotic and inducers of heat shock proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Hyals (1–4) can work in an acidic environment (about pH 3 and 4), whereas PH-20 and other hyaluronidases from insects and snakes’ venoms are active at neutral pH . Therefore, the pH of the environment can significantly influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
Hyaluronate Hexasaccharide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary enzymes it interacts with is hyaluronidase, which catalyzes the degradation of hyaluronan into smaller fragments, including this compound . This interaction is essential for maintaining the balance of hyaluronan in tissues and regulating its turnover.
Additionally, this compound binds to cell surface receptors such as CD44 and RHAMM (Receptor for Hyaluronan-Mediated Motility), modulating cell signaling pathways and cellular responses . These interactions are critical for processes like cell migration, proliferation, and wound healing. The compound also influences the activity of hyaluronan synthases (HAS), enzymes responsible for the biosynthesis of hyaluronan .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It enhances cell proliferation and migration, particularly in fibroblasts and keratinocytes, which are essential for tissue repair and wound healing . The compound also modulates cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and differentiation .
Furthermore, this compound influences gene expression by upregulating the expression of genes related to extracellular matrix production and cell adhesion . It also affects cellular metabolism by altering the levels of key metabolites and metabolic fluxes, contributing to the overall cellular response to injury and stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to hyaluronidase, inhibiting its activity and preventing the excessive degradation of hyaluronan . This inhibition helps maintain the structural integrity of the extracellular matrix and supports tissue homeostasis.
This compound also interacts with cell surface receptors like CD44 and RHAMM, triggering downstream signaling cascades that regulate cell behavior . These interactions lead to the activation of transcription factors such as NF-κB and AP-1, which control the expression of genes involved in inflammation, cell proliferation, and survival . Additionally, the compound modulates the activity of hyaluronan synthases, promoting the synthesis of high-molecular-weight hyaluronan and enhancing its biological functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits high stability and resistance to degradation, allowing it to exert long-term effects on cellular function . In vitro studies have shown that this compound maintains its biological activity for extended periods, supporting sustained cell proliferation and migration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hyaluronate Hexasaccharide can be synthesized through enzymatic degradation of high molecular weight hyaluronic acid using specific hyaluronidases. The reaction conditions typically involve maintaining an acidic pH (around 4.0) for hydrolysis or a neutral pH (around 6.0) for transglycosylation reactions .
Industrial Production Methods: Industrial production of hyaluronate hexasaccharides involves the use of recombinant expression systems to produce purified human hyaluronidases. These enzymes are then used to catalyze the degradation of hyaluronic acid into hexasaccharide units. The process includes purification steps such as size exclusion and anion-exchange chromatography to obtain highly purified oligosaccharides .
Análisis De Reacciones Químicas
Types of Reactions: Hyaluronate Hexasaccharide undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Introduction of functional groups such as sulfates or amines.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used under mild acidic conditions.
Reduction: Sodium borohydride is used under basic conditions.
Substitution: Sulfation reactions often use chlorosulfonic acid in pyridine.
Major Products:
Oxidation: Aldehyde or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Sulfated or aminated hyaluronate hexasaccharides.
Aplicaciones Científicas De Investigación
Hyaluronate Hexasaccharide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of glycosaminoglycans.
Biology: Investigated for its role in cell signaling and interaction with cell surface receptors.
Medicine: Explored for its potential in wound healing, tissue regeneration, and as a drug delivery vehicle.
Industry: Utilized in the formulation of cosmetics and skincare products due to its hydrating properties
Comparación Con Compuestos Similares
Hyaluronic Acid: A high molecular weight glycosaminoglycan with similar biological functions but different molecular size.
Chondroitin Sulfate: Another glycosaminoglycan with sulfated disaccharide units, differing in its structural and functional properties.
Heparan Sulfate: A highly sulfated glycosaminoglycan involved in various biological processes
Uniqueness: Hyaluronate Hexasaccharide is unique due to its specific size and ability to penetrate tissues more effectively than larger glycosaminoglycans. Its smaller size allows it to interact more readily with cell surface receptors and exert distinct biological effects .
Propiedades
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N3O34/c1-7(49)43-13-26(16(52)10(4-46)69-37(13)68)72-41-24(60)21(57)29(32(78-41)35(64)65)75-39-15(45-9(3)51)28(18(54)12(6-48)71-39)74-42-25(61)22(58)30(33(79-42)36(66)67)76-38-14(44-8(2)50)27(17(53)11(5-47)70-38)73-40-23(59)19(55)20(56)31(77-40)34(62)63/h10-33,37-42,46-48,52-61,68H,4-6H2,1-3H3,(H,43,49)(H,44,50)(H,45,51)(H,62,63)(H,64,65)(H,66,67)/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19-,20-,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31+,32+,33+,37?,38-,39-,40+,41+,42+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAUBHLTGUFQPC-PQHHSPKYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@@H](O[C@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H](OC([C@H]5NC(=O)C)O)CO)O)O)O)NC(=O)C)O)O)CO)O)O[C@H]6[C@H]([C@H]([C@@H]([C@@H](O6)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N3O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659843 | |
| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1156.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73603-40-4 | |
| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


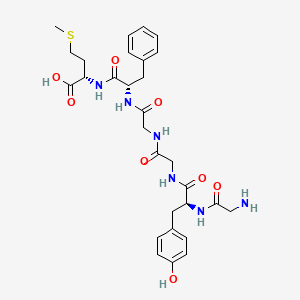
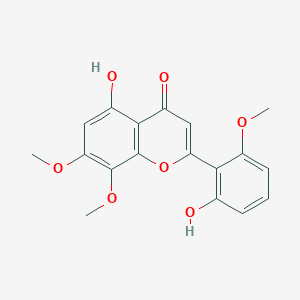
![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)
![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)

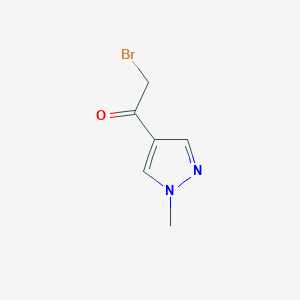
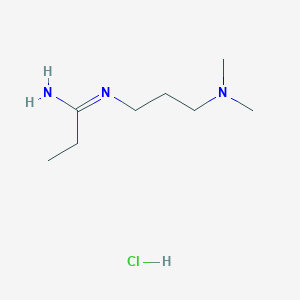
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)
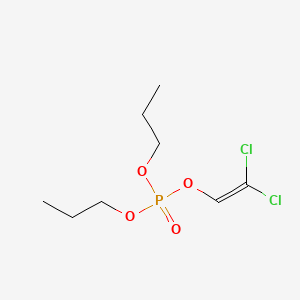

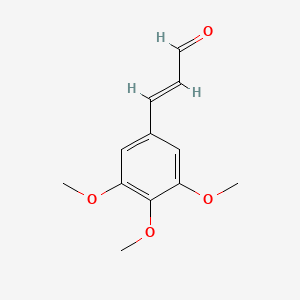
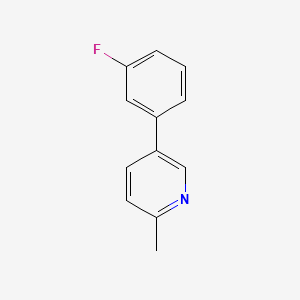
![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)
![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)
